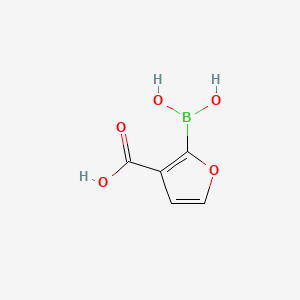
2-Boronofuran-3-carboxylic acid
Übersicht
Beschreibung
2-Boronofuran-3-carboxylic acid is a chemical compound with the empirical formula C5H3BrO3 . It is also known as 2-Bromo-3-furoic acid . The molecular weight of this compound is approximately 190.98 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Boronofuran-3-carboxylic acid consists of a furan ring (a five-membered heterocyclic ring) with a carboxylic acid group attached at position 3. The bromine atom is substituted at position 2 of the furan ring. The boron atom is presumably bonded to one of the carbon atoms in the furan ring, forming a boronic acid functionality .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
Boronic acids, including derivatives like 2-Boronofuran-3-carboxylic acid, are utilized in various catalytic processes in organic synthesis. For instance, they catalyze [3+2] dipolar cycloadditions to unsaturated carboxylic acids, leading to the production of pharmaceutically relevant heterocyclic products such as triazoles, isoxazoles, and isoxazolidines (Zheng, McDonald, & Hall, 2010). Additionally, boronic acids play a role in the palladium-catalyzed synthesis of aryl ketones from carboxylic and aryl boronic acids, contributing to the field of pharmaceutical chemistry (Weixiang Zheng et al., 2022).
Decarboxylative Borylation
Decarboxylative borylation, a process in which carboxylic acids are replaced with boronate esters, is another important application. This nickel-catalyzed process is broad in scope and demonstrates excellent functional group compatibility, enabling transformations of complex drug molecules into boronic acids. This method has been used to create potent in vitro inhibitors of human neutrophil elastase (Li et al., 2017).
Electrophilic and Nucleophilic Activation
Boronic acids are emerging as versatile catalysts for the activation of hydroxy functional groups in various organic reactions. They enable both electrophilic and nucleophilic modes of activation, facilitating the formation of amides, cycloadditions, and conjugate additions with unsaturated carboxylic acids (Hall, 2019).
Asymmetric Hetero-Michael Addition
Carboxylic acids, when used as electrophiles in the presence of chiral thioureas bearing arylboronic acid, can promote asymmetric hetero-Michael addition reactions. These reactions are crucial in the asymmetric synthesis of key intermediates in pharmaceutically important molecules (Hayama et al., 2018).
Suzuki-Miyaura Coupling Reactions
Boronic acids, including 2-Boronofuran-3-carboxylic acid derivatives, are used in Suzuki-Miyaura coupling reactions. This process is vital for creating a variety of functionalized aryl- and alkenyl-carboxylic acids, beneficial in pharmaceutical and organic material synthesis (Ukai et al., 2006).
Electrochemical Borylation
Electrochemical methods have been developed to convert carboxylic acids to boronic acids. This approach is notable for its simplicity, broad substrate scope, and application in the synthesis of complex natural products (Barton et al., 2021).
Fluorescent Chemosensors
Boronic acid-based sensors, including those derived from 2-Boronofuran-3-carboxylic acid, play a crucial role in detecting biological active substances, such as carbohydrates and bioactive substances, which are essential for disease prevention, diagnosis, and treatment (Huang et al., 2012).
Eigenschaften
IUPAC Name |
2-boronofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO5/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2,9-10H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZHQLXZHYPTLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CO1)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674651 | |
| Record name | 2-Boronofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Boronofuran-3-carboxylic acid | |
CAS RN |
1072952-23-8 | |
| Record name | 2-Borono-3-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Boronofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B1463586.png)
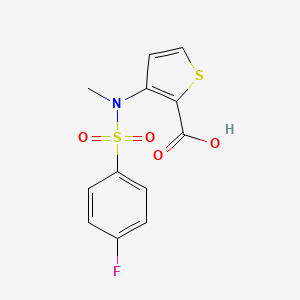
![1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B1463590.png)

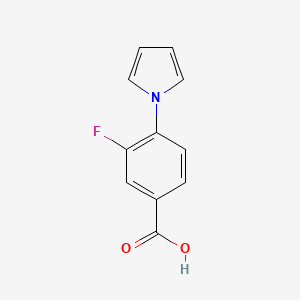
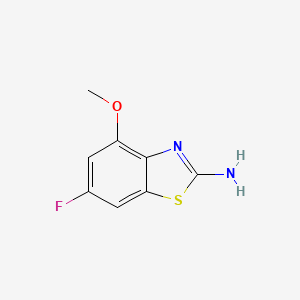
![[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride](/img/structure/B1463596.png)
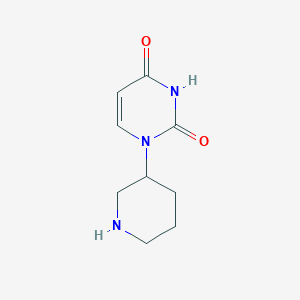
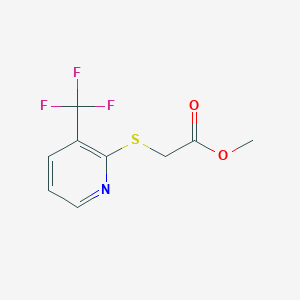
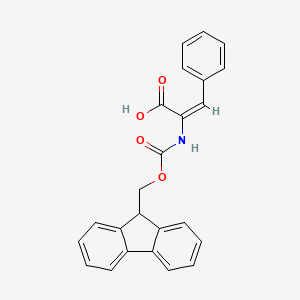
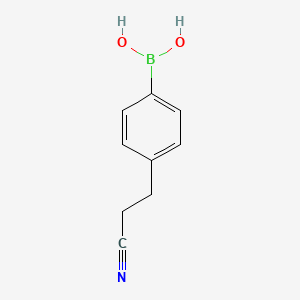
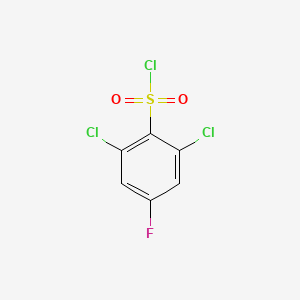
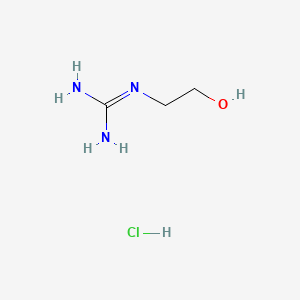
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate](/img/structure/B1463607.png)